N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide
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Overview
Description
N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of pharmaceuticals and other organic compounds. The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide typically involves the reaction of N-ethylpiperidine with trifluoromethylating agents under controlled conditions. One common method is the nucleophilic substitution reaction, where N-ethylpiperidine is treated with a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced piperidine compounds, and various substituted piperidine derivatives .
Scientific Research Applications
N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-(trifluoromethyl)piperidine-1-carboxamide
- N-propyl-3-(trifluoromethyl)piperidine-1-carboxamide
- N-ethyl-4-(trifluoromethyl)piperidine-1-carboxamide
Uniqueness
N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which significantly influences its chemical and biological properties. This unique structure enhances its stability, bioavailability, and interaction with molecular targets compared to other similar compounds .
Properties
IUPAC Name |
N-ethyl-3-(trifluoromethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c1-2-13-8(15)14-5-3-4-7(6-14)9(10,11)12/h7H,2-6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWTVRJBXXCEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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